2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
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Overview
Description
2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted phenoxy group, a pyrrolidinylsulfonyl group, and a nitrophenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The reaction of 2-chlorophenol with a suitable sulfonyl chloride in the presence of a base such as triethylamine to form 2-chloro-4-pyrrolidin-1-ylsulfonylphenol.
Acylation reaction: The phenoxy intermediate is then reacted with 2-methyl-5-nitrobenzoyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The sulfonyl group can be replaced with other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of the corresponding amino derivative.
Reduction: Formation of the corresponding substituted phenoxy derivative.
Substitution: Formation of various substituted sulfonyl derivatives.
Scientific Research Applications
2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-4-methylsulfonylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
- 2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(2-methyl-5-aminophenyl)acetamide
- 2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(2-methyl-5-nitrophenyl)propionamide
Uniqueness
2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2-chloro-4-pyrrolidin-1-ylsulfonylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O6S/c1-13-4-5-14(23(25)26)10-17(13)21-19(24)12-29-18-7-6-15(11-16(18)20)30(27,28)22-8-2-3-9-22/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWNFMCYBFDVPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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